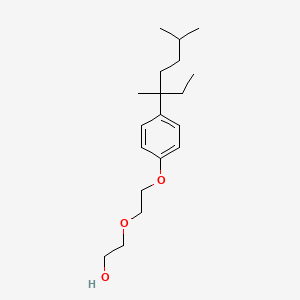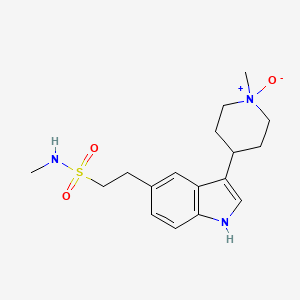
5-オキソ ロスバスタチン
説明
5-Oxo Rosuvastatin is a derivative of Rosuvastatin, a widely used statin medication for lowering cholesterol levels. Statins are inhibitors of the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase, which plays a crucial role in the biosynthesis of cholesterol. 5-Oxo Rosuvastatin is formed as a degradation product of Rosuvastatin under certain conditions, such as exposure to acidic media .
科学的研究の応用
5-Oxo Rosuvastatin has several scientific research applications:
Chemistry: Studying the stability and degradation pathways of statins.
Biology: Investigating the biological effects of statin degradation products.
Medicine: Understanding the implications of statin degradation on drug efficacy and safety.
Industry: Quality control and stability testing of pharmaceutical formulations.
作用機序
Target of Action
5-Oxo Rosuvastatin, like its parent compound Rosuvastatin, primarily targets the enzyme HMG-CoA reductase . This enzyme plays a crucial role in the endogenous production of cholesterol in the liver .
Mode of Action
5-Oxo Rosuvastatin acts as a competitive inhibitor of HMG-CoA reductase . It binds to the enzyme and prevents it from catalyzing the conversion of HMG-CoA to mevalonate, an early and rate-limiting step in cholesterol biosynthesis . This action primarily occurs in the liver, where the decreased hepatic cholesterol synthesis leads to an upregulation of low-density lipoprotein (LDL) receptors, thereby increasing LDL uptake and reducing LDL levels in the bloodstream .
Biochemical Pathways
The inhibition of HMG-CoA reductase by 5-Oxo Rosuvastatin disrupts the mevalonate pathway, which is responsible for the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) . This disruption leads to a decrease in the levels of these lipids, thereby reducing the risk of cardiovascular disease .
Pharmacokinetics
Following administration, 5-Oxo Rosuvastatin achieves maximum plasma concentration at a median of 5 hours . It has a mean absolute oral availability of 20%, an overall mean total clearance of 28.3 L/h, and an average terminal elimination half-life of approximately 20 hours . These properties influence the bioavailability of the drug and its ability to exert its therapeutic effects .
Result of Action
The primary molecular effect of 5-Oxo Rosuvastatin is the inhibition of HMG-CoA reductase, leading to a decrease in cholesterol synthesis . On a cellular level, this results in an increase in the number of LDL receptors on hepatocytes, promoting the uptake and catabolism of LDL . This leads to a reduction in circulating LDL levels, which is beneficial in the management of dyslipidemia and the prevention of cardiovascular disease .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Oxo Rosuvastatin. For instance, the presence of water in the extraction mixture or mobile phase could enhance the acid hydrolysis of lactone (i.e., conversion of Rosuvastatin-Lactone into Rosuvastatin) during the analysis time . The type of solvent matrix used in sample extraction was found to control the direction of Rosuvastatin ⇌ Rosuvastatin-Lactone equilibrium . Moreover, the degradation of Rosuvastatin to its lactone form is influenced by conditions such as temperature, light, and acidity .
生化学分析
Biochemical Properties
5-Oxo Rosuvastatin, like Rosuvastatin, likely interacts with the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase . This interaction inhibits the enzyme, reducing the production of cholesterol in the body .
Cellular Effects
Rosuvastatin has been shown to induce modest changes in immunologic and metabolic measures in normocholesterolemic subjects
Molecular Mechanism
Rosuvastatin is a competitive inhibitor of the enzyme HMG-CoA reductase . This inhibition reduces the conversion of HMG-CoA to mevalonate, an early rate-limiting step in cholesterol biosynthesis . It’s possible that 5-Oxo Rosuvastatin may have a similar mechanism of action.
Dosage Effects in Animal Models
Studies on Rosuvastatin have shown that doses from 2.5 to 5 mg/kg/day induced morphological and functional alterations in mitochondria .
Metabolic Pathways
Rosuvastatin undergoes limited phase I metabolism primarily by CYP2C9 and CYP2C19 . The contribution of the CYP pathway to potential interactions is unlikely .
Transport and Distribution
Rosuvastatin is mainly distributed into the liver, via active transport by OATP1B1 and, to a lesser extent, by OATP1B3 .
Subcellular Localization
The enzymes involved in the lanosterol segment of the cholesterol biosynthesis pathway, which includes the enzyme inhibited by Rosuvastatin, are believed to have a cytosolic location .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo Rosuvastatin involves the degradation of Rosuvastatin calcium under various conditions. One common method includes the exposure of Rosuvastatin to acidic conditions, which leads to the formation of 5-Oxo Rosuvastatin along with other degradation products . The reaction typically involves the use of hydrochloric acid at elevated temperatures.
Industrial Production Methods: Industrial production of 5-Oxo Rosuvastatin is not common, as it is primarily a degradation product rather than a target compound. understanding its formation is crucial for the stability and quality control of Rosuvastatin formulations .
化学反応の分析
Types of Reactions: 5-Oxo Rosuvastatin undergoes various chemical reactions, including:
Oxidation: Conversion to other oxidized forms.
Reduction: Potential reduction back to Rosuvastatin under specific conditions.
Substitution: Possible substitution reactions with other chemical groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include further oxidized derivatives, reduced forms, and substituted analogs of 5-Oxo Rosuvastatin .
類似化合物との比較
Rosuvastatin: The parent compound, widely used for lowering cholesterol.
Atorvastatin: Another statin with a similar mechanism of action.
Simvastatin: A statin with a slightly different chemical structure but similar therapeutic effects.
Uniqueness: 5-Oxo Rosuvastatin is unique as a degradation product, providing insights into the stability and potential side effects of Rosuvastatin. Its formation and behavior under various conditions help in understanding the overall stability profile of statin medications .
特性
IUPAC Name |
(E,3R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3-hydroxy-5-oxohept-6-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O6S/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32/h5-10,13,17,28H,11-12H2,1-4H3,(H,29,30)/b10-9+/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVASDMKSZUTTN-OAGJVSPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CC(=O)CC(CC(=O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC(=NC(=C1/C=C/C(=O)C[C@H](CC(=O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1422619-13-3 | |
| Record name | (3R,6E)-7-(4-(4-Fluorophenyl)-6-(1-methylethyl)-2-(methyl(methylsulfonyl)amino)pyrimidin-5-yl)-3-hydroxy-5-oxohept-6-enoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1422619133 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3R,6E)-7-(4-(4-FLUOROPHENYL)-6-(1-METHYLETHYL)-2-(METHYL(METHYLSULFONYL)AMINO)PYRIMIDIN-5-YL)-3-HYDROXY-5-OXOHEPT-6-ENOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1A3WU50C5Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B565149.png)
![2-Azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B565151.png)
![9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole-d4](/img/structure/B565153.png)
